N-[4-(4-chlorophenoxy)phenyl]-2-[(5-ethoxy-1H-benzimidazol-2-yl)sulfanyl]acetamide
Description
N~1~-[4-(4-CHLOROPHENOXY)PHENYL]-2-[(5-ETHOXY-1H-1,3-BENZIMIDAZOL-2-YL)SULFANYL]ACETAMIDE is a complex organic compound that features a benzimidazole core, a phenoxyphenyl group, and a chlorophenoxy moiety
Properties
Molecular Formula |
C23H20ClN3O3S |
|---|---|
Molecular Weight |
453.9 g/mol |
IUPAC Name |
N-[4-(4-chlorophenoxy)phenyl]-2-[(6-ethoxy-1H-benzimidazol-2-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C23H20ClN3O3S/c1-2-29-19-11-12-20-21(13-19)27-23(26-20)31-14-22(28)25-16-5-9-18(10-6-16)30-17-7-3-15(24)4-8-17/h3-13H,2,14H2,1H3,(H,25,28)(H,26,27) |
InChI Key |
YAMSVUKGXYFUIC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(N2)SCC(=O)NC3=CC=C(C=C3)OC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-[4-(4-CHLOROPHENOXY)PHENYL]-2-[(5-ETHOXY-1H-1,3-BENZIMIDAZOL-2-YL)SULFANYL]ACETAMIDE typically involves multiple steps, starting with the preparation of the benzimidazole coreCommon reagents used in these reactions include palladium catalysts for cross-coupling reactions and various organic solvents to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
N~1~-[4-(4-CHLOROPHENOXY)PHENYL]-2-[(5-ETHOXY-1H-1,3-BENZIMIDAZOL-2-YL)SULFANYL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride.
Substitution: Halogen substitution reactions can occur, particularly involving the chlorophenoxy group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce different halogen atoms into the molecule .
Scientific Research Applications
N~1~-[4-(4-CHLOROPHENOXY)PHENYL]-2-[(5-ETHOXY-1H-1,3-BENZIMIDAZOL-2-YL)SULFANYL]ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential as an anti-cancer agent due to its ability to interact with specific molecular targets.
Industry: Used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N1-[4-(4-CHLOROPHENOXY)PHENYL]-2-[(5-ETHOXY-1H-1,3-BENZIMIDAZOL-2-YL)SULFANYL]ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole core is known to interact with various biological molecules, potentially inhibiting enzyme activity or altering receptor function. This can lead to various biological effects, including anti-cancer activity .
Comparison with Similar Compounds
Similar Compounds
N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide: Known for its antihelmintic properties.
Phenoxy acetamide derivatives: These compounds share structural similarities and have been studied for their pharmacological activities.
Uniqueness
N~1~-[4-(4-CHLOROPHENOXY)PHENYL]-2-[(5-ETHOXY-1H-1,3-BENZIMIDAZOL-2-YL)SULFANYL]ACETAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its benzimidazole core and phenoxyphenyl group make it particularly interesting for medicinal chemistry applications .
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